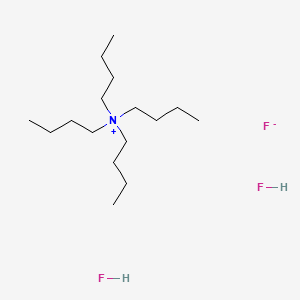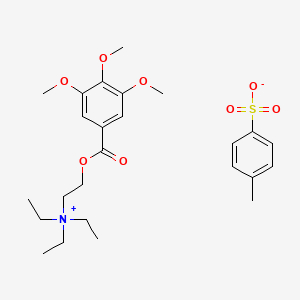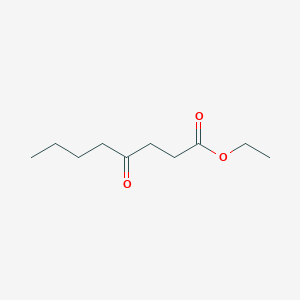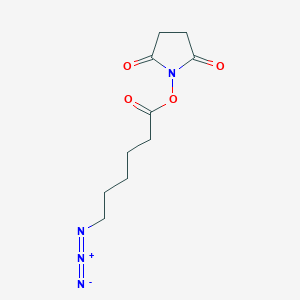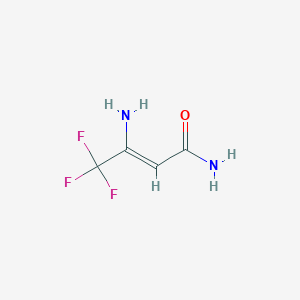
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide is a compound that falls within the category of Z-enamides, which are characterized by the presence of a Z-configuration double bond adjacent to an amide group. These compounds are of significant interest due to their utility in various chemical syntheses and potential biological applications.
Synthesis Analysis
The synthesis of Z-enamides, such as (Z)-3-Amino-4,4,4-trifluorobut-2-enamide, can be achieved through a highly stereoselective process. An efficient procedure has been developed that involves the reaction of primary amides with conjugated olefins using a Pd/Cu cocatalyst system under Wacker-type conditions. This method allows for the production of Z-enamides in high yields with excellent stereoselectivity. The reaction is facilitated by certain additives like phosphine oxides and phosphonates, particularly in nonpolar solvents under an oxygen atmosphere. The broad substrate scope of this reaction permits the use of alkyl, aryl, and vinyl amides to react with olefins conjugated with various functional groups .
Molecular Structure Analysis
The molecular structure of Z-enamides is influenced by intramolecular hydrogen bonding, which is presumed to be responsible for the notable preference for the formation of the Z-isomer over the E-isomer. Computational calculations have indicated an energy difference between two sigma-alkylamidopalladium intermediates, which are pivotal in the formation of Z- and E-isomeric enamide products. The beta-hydride elimination step is considered the stereochemistry-determining step in the oxidative amidation process, with the transition state leading to the Z-enamide being energetically more favorable .
Chemical Reactions Analysis
The chemical reactivity of Z-enamides includes the ability to undergo photoisomerization, where Z-isomers can be converted to E-isomers under the influence of light. However, the efficiency of this isomerization is highly dependent on the substituents present on the substrates. In some cases, E-enamides can be obtained in synthetically useful yields by photoirradiation of Z-isomers. This property can be exploited in synthetic applications, such as the direct formal synthesis of cis-CJ-15,801, demonstrating the practical utility of the Z-enamide synthesis method .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (Z)-3-Amino-4,4,4-trifluorobut-2-enamide are not detailed in the provided papers, Z-enamides, in general, are known for their stereoselective formation and the influence of intramolecular hydrogen bonding on their molecular structure. The presence of fluorine atoms in the compound likely affects its reactivity and physical properties, such as solubility and boiling point, due to the electronegativity and size of the fluorine atoms. Additionally, the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of GABA, suggests that isotopic labeling of Z-enamides is possible, which could be useful for tracing studies and understanding their mechanism of action in biological systems .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Enantioselectivity
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide and related compounds have been explored for their role in the asymmetric synthesis of amino acids. A study detailed a method for synthesizing (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid with high chemical yield and enantioselectivity, emphasizing its practicality for large-scale synthesis (Soloshonok et al., 2006). Another research developed a practical approach to access enantiopure β-perfluoroalkyl-β-amino acids, highlighting the method's cost-effectiveness and simplicity (Ishida et al., 2009).
Structural Studies and Physicochemical Properties
Studies on regioisomeric amino enones, including (Z)-3-Amino-4,4,4-trifluorobut-2-enamide, have been conducted to understand their structure and physicochemical properties. A research contrasted the properties of different amino enones and examined how the position of the amino group relative to the CF3 substituent affects the electron density distribution and intermolecular hydrogen bonding, which influences the crystal packing mode of these compounds (Slepukhin et al., 2020).
Catalytic Applications and Synthetic Utility
The compound has been used in catalysis and as a building block in chemical synthesis. A study reported a Ru/Yb-system catalyzed Z-selective hydroamidation of terminal alkynes with secondary amides and imides, demonstrating the scope and selectivity for the synthesis of Z-configured anti-Markovnikov enamides (Buba et al., 2011). Moreover, the Pd-catalyzed oxidative amidation of conjugated olefins was explored, providing a highly stereoselective synthesis method for Z-enamides (Ji Min Lee et al., 2006).
Eigenschaften
IUPAC Name |
(Z)-3-amino-4,4,4-trifluorobut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNIGIDASPUAM-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Amino-4,4,4-trifluorobut-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


